BRD5529 IC50 Potency in CARD9-TRIM62 PPI Disruption: Direct Comparison with CARD9 Inhibitor Class Baseline
BRD5529 demonstrates a defined IC50 of 8.6 μM for disrupting the CARD9-TRIM62 protein-protein interaction in a dose-dependent manner, as measured in a TR-FRET assay. This value serves as a quantitative benchmark against which other CARD9-TRIM62 PPI inhibitors can be directly compared for potency. Newer CARD9 inhibitors, such as those discovered via DNA-encoded library screening, have reported IC50 values ranging from approximately 0.2 to 0.4 μM [1][2].
| Evidence Dimension | CARD9-TRIM62 PPI Disruption Potency |
|---|---|
| Target Compound Data | IC50 = 8.6 μM |
| Comparator Or Baseline | Newer CARD9 inhibitors from DNA-encoded library screening: IC50 ≈ 0.2–0.4 μM |
| Quantified Difference | BRD5529 is ~20- to 40-fold less potent than the newest reported inhibitors. |
| Conditions | TR-FRET assay measuring disruption of CARD9-TRIM62 interaction. |
Why This Matters
The well-characterized and published IC50 value of 8.6 μM provides a reliable, historical benchmark for CARD9-TRIM62 PPI inhibition, essential for comparative pharmacology studies and assay validation.
- [1] Leshchiner ES, Rush JS, Durney MA, et al. Small-molecule inhibitors directly target CARD9 and mimic its protective variant in inflammatory bowel disease. Proc Natl Acad Sci U S A. 2017;114(43):11392-11397. View Source
- [2] DECL Technology. Human genetics guides the discovery of CARD9 inhibitors with anti-inflammatory activity. 2026. View Source
